1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol
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Overview
Description
1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol typically involves the N-acylation of azetidin-3-ol with 5-bromo-2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like amines can induce ring-opening.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while ring-opening reactions can produce linear or branched amine derivatives .
Scientific Research Applications
1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the nature of the target. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
- 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol
- 1-(5-Bromo-2-methylbenzoyl)azetidin-3-ol
Uniqueness
1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and iodine atoms on the benzoyl group. This dual halogenation can impart distinct reactivity and biological activity compared to other similar compounds. The combination of these halogens can also influence the compound’s electronic properties and its interactions with molecular targets .
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNYTSDBRTVZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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